

# Calceolarioside A basic structure and properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

Cat. No.: S628871

Get Quote

## Basic Structure and Chemical Properties

**Calceolarioside A** is classified as a phenylpropanoid glycoside. Its systematic name is 2-(3,4-Dihydroxyphenyl)ethyl 4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [1] [2].

- **CAS Number:** 84744-28-5 [3] [2]
- **Molecular Formula:** C<sub>23</sub>H<sub>26</sub>O<sub>11</sub> [1] [3]
- **Average Mass:** 478.45 g/mol [1] [3] [2]
- **Monoisotopic Mass:** 478.147512 Da [1]
- **Stereocenters:** The molecule has 5 defined stereocenters and double-bond stereo (E-configuration) [1].

## Documented Biological Activities and Experimental Data

Research has revealed multiple biological activities for **Calceolarioside A**. The following table summarizes key quantitative data from various studies.

| Biological Activity                 | Experimental Model/Assay                          | Key Quantitative Results (Dose/IC <sub>50</sub> ) | Significance/Outcome                                                   |
|-------------------------------------|---------------------------------------------------|---------------------------------------------------|------------------------------------------------------------------------|
| Anti-inflammatory & Antinociceptive | Formalin test (inflammatory pain)                 | 100 µg/paw                                        | Reduced licking time by 35% (early phase) and 75% (late phase) [4] [5] |
| Anti-inflammatory & Antinociceptive | Carrageenan-induced thermal hyperalgesia          | 50 & 100 µg/paw                                   | Significantly reversed thermal hyperalgesia [4] [5]                    |
| Anti-inflammatory                   | Zymosan-induced paw edema                         | 50 & 100 µg/paw                                   | Significant reduction in edema from 1-4 hours [4] [5]                  |
| Anti-inflammatory                   | LPS-stimulated THP-1 human macrophages            | Concentration-dependent                           | Reduced release of IL-6, TNFα, and IL-1β [4] [5]                       |
| Anticancer                          | Ovarian cancer cell lines (ES-2, UACC-1598, etc.) | IC <sub>50</sub> range: 9.31 - 24.42 µM           | Inhibited proliferation of multiple cell lines [6]                     |
| Enzyme Inhibition                   | HMG-CoA Reductase                                 | IC <sub>50</sub> = 73.48 µM                       | Potential cholesterol-lowering effect [6]                              |
| Enzyme Inhibition                   | Tyrosinase                                        | IC <sub>50</sub> = 19.83 µM                       | Potential skin-lightening or anti-browning effect [6]                  |

## Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

### Protocol 1: Anti-inflammatory and Antinociceptive Effects [4] [5]

- **Formalin Test:** Subcutaneous administration of **Calceolarioside A** (10, 50, 100 µg/paw) in mice 30 minutes before formalin injection. Nociceptive response (licking time) was measured in the early (0-5 min) and late (15-30 min) phases.
- **Carrageenan-induced Hyperalgesia:** **Calceolarioside A** (10, 50, 100 µg/paw) was administered subcutaneously 2.5 hours after carrageenan injection. The paw withdrawal latency to a thermal stimulus was measured.
- **Zymosan-induced Edema:** **Calceolarioside A** (10, 50, 100 µg/paw) was administered 30 minutes before zymosan. Paw volume was measured plethysmographically from 1 to 24 hours post-zymosan.
- **Cytokine Release in Macrophages:** THP-1 human macrophages were stimulated with LPS in the presence of increasing concentrations of **Calceolarioside A**. The release of IL-6, TNF $\alpha$ , and IL-1 $\beta$  was measured in the cell medium using ELISA.

## Protocol 2: Enzyme Inhibition Assays [6]

- **HMG-CoA Reductase Inhibition:** Activity was measured spectrophotometrically. The reaction mixture contained NADPH (400 µM) and HMG-CoA (400 µM) in potassium phosphate buffer (100 mM; pH 7.4). The reaction was started by adding HMG-CoA reductase enzyme, incubated for 10 min at 37°C with/without the compound. Absorbance was measured at 340 nm. Pravastatin was used as a positive control.
- **Tyrosinase Inhibitory Activity:** Mushroom tyrosinase (48 U/mL) was incubated with the compound in phosphate buffer (20 mM, pH 6.8) for 10 min at 25°C. After adding L-Tyr or L-DOPA (0.5 mM), the mixture was incubated for another 20 min. The absorbance of dopachrome was measured at 492 nm. Kojic acid was used as a positive control.

## Computational Insights and Molecular Interactions

Computational studies provide a deeper understanding of how **Calceolarioside A** interacts with its targets at the atomic level [6].

- **Molecular Docking and Dynamics:** Studies were performed against HMG-CoA reductase (PDB: 1HWK) and tyrosinase (PDB: 4P6S). The compound formed robust, stable interactions with the active sites of these enzymes.
- **Binding Free Energy:** The MM/GBSA method was used to calculate the binding free energy ( $\Delta G_{\text{bind}}$ ), confirming a favorable binding affinity.
- **Anticancer Target Interactions:** Docking studies were also conducted against proteins overexpressed in ovarian cancer cells, such as the folate receptor, CD44, and EGFR, suggesting a multi-target potential for its anticancer activity.

The diagram below summarizes the signaling pathways and key molecular interactions involved in its anti-inflammatory and photoprotective activities based on current research.



[Click to download full resolution via product page](#)

*Summary of **Calceolarioside A**'s mechanisms of action, based on in vitro and in vivo studies.* **Calceolarioside A** activates the NRF2 antioxidant pathway and modulates TGF-1β/Smad signaling to combat skin photoaging. It also directly inhibits the release of key pro-inflammatory cytokines, underpinning its anti-inflammatory effects [7] [4] [5].

## Research Considerations and Future Directions

**Calceolarioside A** is classified as a phenylethanoid glycoside and is available commercially for research purposes, though it is relatively expensive [3] [2]. It's important to differentiate it from similar compounds like **Calceolarioside B**, which has shown distinct activities, such as inhibiting SARS-CoV-2 viral entry and

suppressing hepatocellular carcinoma progression by targeting MMP12 in the tumor microenvironment [8] [9].

Future research should focus on:

- **ADME/Tox Studies:** Comprehensive investigation of its absorption, distribution, metabolism, excretion, and toxicity profile.
- **In Vivo Efficacy:** Further validation of its therapeutic potential in higher-order animal models.
- **Structure-Activity Relationship (SAR):** Exploration to identify the key molecular features responsible for its bioactivity.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Calceolarioside A | C23H26O11 [chemspider.com]
2. calceolarioside A | 84744-28-5 [chemicalbook.com]
3. Calceolarioside A | Phenylethanoid Glycoside [medchemexpress.com]
4. Calceolarioside A, a Phenylpropanoid Glycoside from ... [mdpi.com]
5. Calceolarioside A, a Phenylpropanoid Glycoside from ... [pubmed.ncbi.nlm.nih.gov]
6. Biological Effects of Calceolarioside A as a Natural ... [link.springer.com]
7. Myconoside and Calceolarioside E Restrain UV-Induced ... [pubmed.ncbi.nlm.nih.gov]
8. Calceolarioside B targets MMP12 in the tumor ... [sciencedirect.com]
9. Calceolarioside B inhibits SARS-CoV-2 Omicron BA. ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Calceolarioside A basic structure and properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b628871#calceolarioside-a-basic-structure-and-properties>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)